molecular formula C13H13NO3 B11877273 2-Acetyl-1-methyl-3-indolyl acetate CAS No. 61153-69-3

2-Acetyl-1-methyl-3-indolyl acetate

Cat. No.: B11877273
CAS No.: 61153-69-3
M. Wt: 231.25 g/mol
InChI Key: DRJBJVNRXMVNJR-UHFFFAOYSA-N
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Description

2-Acetyl-1-methyl-3-indolyl acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-methyl-3-indolyl acetate typically involves the reaction of indole derivatives with acetic anhydride and methylating agents. One common method includes the acetylation of 1-methylindole followed by esterification with acetic acid. The reaction conditions often involve the use of catalysts such as sulfuric acid or Lewis acids to facilitate the acetylation and esterification processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-methyl-3-indolyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole-3-acetic acid derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-3-acetic acid derivatives.

    Reduction: 2-Hydroxy-1-methyl-3-indolyl acetate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetyl-1-methyl-3-indolyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive molecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-1-methyl-3-indolyl acetate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    1-Methylindole: A precursor in the synthesis of 2-Acetyl-1-methyl-3-indolyl acetate.

    Indole-3-carboxaldehyde: Another indole derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific acetyl and methyl substitutions on the indole ring. These modifications confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

61153-69-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2-acetyl-1-methylindol-3-yl) acetate

InChI

InChI=1S/C13H13NO3/c1-8(15)12-13(17-9(2)16)10-6-4-5-7-11(10)14(12)3/h4-7H,1-3H3

InChI Key

DRJBJVNRXMVNJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C

Origin of Product

United States

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